molecular formula C6H4ClFN2 B3064829 Benzenediazonium, 4-fluoro-, chloride CAS No. 20893-71-4

Benzenediazonium, 4-fluoro-, chloride

Cat. No.: B3064829
CAS No.: 20893-71-4
M. Wt: 158.56 g/mol
InChI Key: TXXSVHPRRLRBPS-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-fluoro-, chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 4-fluoro substitution on the benzene ring adds unique properties to this compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 4-fluoro-, chloride typically involves the diazotization of 4-fluoroaniline. The process begins with the reaction of 4-fluoroaniline with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound .

Industrial Production Methods

In industrial settings, the preparation of diazonium salts is scaled up by maintaining strict temperature control and using large reaction vessels. The reaction mixture is often cooled using ice-salt baths to ensure the stability of the diazonium salt. The resulting product is then purified through filtration and washing with cold solvents to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-fluoro-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and copper(I) bromide (CuBr).

    Coupling Reactions: These reactions often involve phenols or aromatic amines dissolved in alkaline solutions.

Major Products

Mechanism of Action

The mechanism of action of benzenediazonium, 4-fluoro-, chloride involves the formation of a highly reactive diazonium ion (-N₂⁺) that can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the replacement of the diazonium group with other nucleophiles or the formation of azo bonds with aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-fluoro substitution in benzenediazonium, 4-fluoro-, chloride enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of fluorinated organic molecules and materials .

Properties

IUPAC Name

4-fluorobenzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXSVHPRRLRBPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439889
Record name Benzenediazonium, 4-fluoro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20893-71-4
Record name Benzenediazonium, 4-fluoro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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